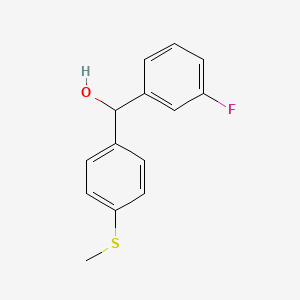

3-Fluoro-4'-(methylthio)benzhydrol

描述

Contextualization of Substituted Benzhydrol Frameworks in Synthetic Chemistry

Substituted benzhydrol frameworks, characterized by a diphenylmethanol (B121723) core, are fundamental scaffolds in organic synthesis. Their importance lies in their utility as precursors to a multitude of other compound classes. The hydroxyl group can be readily transformed into various functionalities, and the two phenyl rings can be strategically substituted to modulate the molecule's properties. These frameworks are integral to the synthesis of various complex molecules. The reactivity of the benzhydryl cation, a key intermediate in many reactions involving benzhydrols, has been a subject of extensive study, providing insights into reaction mechanisms. chemicalbook.com

Rationale for Investigating Organofluorine and Organosulfur Hybrid Scaffolds

The incorporation of fluorine and sulfur atoms into a single molecular entity, as seen in 3-Fluoro-4'-(methylthio)benzhydrol, is a strategic design element in modern medicinal and materials chemistry. Organofluorine compounds often exhibit unique properties due to the high electronegativity and small size of the fluorine atom, which can influence factors like metabolic stability and binding affinity. Similarly, organosulfur compounds are prevalent in a wide range of biologically active molecules, with the sulfur atom contributing to polarity, hydrogen bonding capabilities, and metabolic pathways. The combination of these two elements in a hybrid scaffold offers the potential for synergistic or unique properties that are not present in the individual monofunctionalized analogues.

Scope and Research Objectives for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the investigation of this compound would likely be driven by several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to access this specific substitution pattern. Following successful synthesis, a thorough characterization using various spectroscopic and analytical techniques would be essential. Further research would likely explore its potential as an intermediate in the synthesis of more complex molecules or screen for potential biological activities, drawing parallels from studies on other substituted benzhydrols which have shown promise in various therapeutic areas. bldpharm.comnih.gov

Overview of Research Methodologies and Theoretical Approaches Applied

The study of this compound would employ a combination of established experimental and theoretical methodologies.

Synthesis and Characterization: The synthesis of this compound can be approached through established methods for benzhydrol synthesis. One common route involves the reduction of the corresponding benzophenone (B1666685) , 3-fluoro-4'-(methylthio)benzophenone. This reduction can be effectively achieved using reducing agents like sodium borohydride (B1222165). chemspider.comrsc.org

Alternatively, a Grignard reaction offers another viable pathway. This would involve the reaction of a Grignard reagent, such as 4-(methylthio)phenylmagnesium bromide, with 3-fluorobenzaldehyde (B1666160).

Following synthesis, purification would typically be carried out using techniques like column chromatography or recrystallization. The structural confirmation and purity assessment would rely on a suite of spectroscopic methods including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the carbon-hydrogen framework.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl group.

Theoretical Approaches: Computational chemistry could be employed to predict the molecule's three-dimensional structure, electronic properties, and potential reactivity. Density Functional Theory (DFT) calculations, for instance, could provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Structure

3D Structure

属性

IUPAC Name |

(3-fluorophenyl)-(4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUKTRLMPKAIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374618 | |

| Record name | 3-Fluoro-4'-(methylthio)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-72-3 | |

| Record name | 3-Fluoro-α-[4-(methylthio)phenyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4'-(methylthio)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Fluoro 4 Methylthio Benzhydrol

Retrosynthetic Analysis of the 3-Fluoro-4'-(methylthio)benzhydrol Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection is at the carbon-carbon bond of the benzhydrol core, which connects the two aromatic rings to the central carbinol carbon. This disconnection leads to two key synthons: a 3-fluorophenyl component and a 4-(methylthio)phenyl component.

This retrosynthetic approach suggests that the target molecule can be synthesized through the reaction of a Grignard reagent derived from a 4-(methylthio)halobenzene with 3-fluorobenzaldehyde (B1666160). Alternatively, a Grignard reagent from a 3-fluorohalobenzene could be reacted with 4-(methylthio)benzaldehyde. The choice between these routes often depends on the availability and reactivity of the starting materials.

Development of Novel Synthetic Pathways to Access this compound

The synthesis of benzhydrols and their derivatives can be achieved through various methods, with the Grignard reaction being a classic and widely used approach. orgsyn.orgwikipedia.org In the context of this compound, a common pathway involves the reaction of 4-(methylthio)phenylmagnesium bromide with 3-fluorobenzaldehyde. sigmaaldrich.com

The general procedure for such a Grignard reaction involves the slow addition of the aldehyde to the Grignard reagent solution, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgwikipedia.org The reaction mixture is then typically refluxed to ensure completion. After the reaction, an acidic workup is necessary to protonate the intermediate alkoxide and yield the final benzhydrol product.

Asymmetric Synthesis Approaches to Chiral this compound

The central carbon of the benzhydrol moiety in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of specific enantiomers, known as asymmetric synthesis, is of great importance, particularly in the pharmaceutical industry.

Several strategies have been developed for the asymmetric synthesis of chiral diarylmethanols. cmu.edu One prominent method involves the asymmetric hydrogenation of the corresponding benzophenone (B1666685) precursor, 3-fluoro-4'-(methylthio)benzophenone. This can be achieved using chiral catalysts, such as ruthenium complexes with chiral ligands like BINAP and a chiral diamine. cmu.edu These catalysts can achieve high enantioselectivity, leading to the preferential formation of one enantiomer. cmu.edunih.gov Another approach involves the use of chiral reducing agents or the application of biocatalysis.

Catalytic Methodologies for Benzhydrol Formation

Catalytic hydrogenation of benzophenones is a greener and more atom-economical alternative to stoichiometric reductions for the synthesis of benzhydrols. patsnap.comgoogle.com Various catalytic systems have been developed for this transformation.

Palladium-based catalysts, such as palladium on carbon (Pd/C), have been explored. researchgate.net However, over-reduction to the corresponding diphenylmethane (B89790) can be a significant side reaction. cmu.eduresearchgate.net The selectivity towards the desired benzhydrol can be influenced by the choice of solvent and catalyst support. researchgate.net For instance, modifying the Pd/C catalyst with ethylenediamine (B42938) has been shown to improve selectivity for benzhydrol formation. cmu.edu

Ruthenium complexes, such as trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2), have proven to be highly effective precatalysts for the hydrogenation of benzophenone derivatives to benzhydrols with high selectivity. cmu.edu Other transition metal complexes have also been investigated for this catalytic hydrogenation, demonstrating high conversion rates and yields. google.comgoogle.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itunibo.it In the synthesis of this compound, several aspects of green chemistry can be considered.

The use of catalytic hydrogenation instead of stoichiometric reducing agents like sodium borohydride (B1222165) aligns with the principle of atom economy. google.comuniroma1.it Catalytic methods use smaller quantities of reagents and generate less waste. google.com The choice of solvent is another crucial factor. Utilizing greener solvents or even performing reactions in water, where possible, can significantly reduce the environmental impact. unito.itrsc.org The development of continuous-flow processes for the synthesis can also contribute to a greener approach by improving efficiency and reducing waste. uniroma1.it

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Synthesis of Fluorinated Aromatic Precursors

The synthesis of the 3-fluorobenzaldehyde precursor can be achieved through various methods. One common approach is the oxidation of 3-fluorobenzyl alcohol. chemicalbook.com Another route involves the formylation of 3-fluorophenol. prepchem.com The introduction of the fluorine atom onto the aromatic ring can be accomplished through methods like diazotization of an aniline (B41778) derivative followed by a Sandmeyer-type reaction or by electrophilic fluorination. nih.govgoogle.com For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) can be synthesized from 4-fluorobenzaldehyde. google.com

The synthesis of the 4-(methylthio)phenyl precursor, such as 4-(methylthio)benzaldehyde, can be accomplished through the formylation of thioanisole (B89551). google.com Alternatively, 4-(methylthio)phenylmagnesium bromide can be prepared from 4-bromothioanisole (B94970) and magnesium metal. sigmaaldrich.com

Synthesis of Methylthio-Substituted Aromatic Precursors

The creation of the this compound backbone necessitates the prior synthesis of appropriately substituted aromatic precursors. A crucial component is the methylthio-substituted phenyl ring. This is typically prepared as a Grignard reagent, such as 4-(methylthio)phenylmagnesium bromide, or as a benzaldehyde (B42025) derivative, 4-(methylthio)benzaldehyde, for subsequent reaction.

The synthesis of these precursors often starts from commercially available materials like thioanisole (methylphenyl sulfide). For instance, 4-bromothioanisole is a common starting material for generating the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent. numberanalytics.com Alternatively, electrophilic aromatic substitution reactions on thioanisole can introduce other functional groups that can later be converted to a reactive site for coupling. The order of reaction steps is critical to achieve the desired substitution pattern due to the directing effects of the substituents on the aromatic ring. masterorganicchemistry.com Nickel-induced Grignard reactions have also been explored for the manipulation of methylthio functions on aromatic rings, offering alternative synthetic routes. acs.org

Stereoselective Introduction of the Hydroxyl Group

The hydroxyl group of the benzhydrol moiety can be introduced stereoselectively, which is crucial for applications where a specific enantiomer is required. Two primary methods are employed: the asymmetric reduction of a ketone precursor or an enantioselective Grignard addition.

Asymmetric Reduction: The most direct route involves the reduction of 3-fluoro-4'-(methylthio)benzophenone. Significant advances have been made in the asymmetric hydrogenation of benzophenones to chiral benzhydrols. cmu.edu Ruthenium-based catalysts are particularly effective. For example, complexes like trans-RuCl2(phosphine)2(1,2-diamine) serve as highly efficient precatalysts. acs.org By using a chiral ruthenium complex, such as one containing a BINAP ligand and a chiral diamine, the hydrogenation can proceed with high enantioselectivity, yielding the chiral diarylmethanol in high enantiomeric excess (ee). cmu.eduacs.org

Enantioselective Grignard-type Reactions: An alternative strategy is the enantioselective addition of a Grignard reagent (e.g., 3-fluorophenylmagnesium bromide) to an aldehyde (4-(methylthio)benzaldehyde). This transformation requires the use of a chiral catalyst or auxiliary to control the facial selectivity of the nucleophilic attack on the carbonyl carbon. Ruthenium(II) PNP-pincer complexes have been used to catalyze Grignard-type reactions where alcohols act as carbonyl surrogates, presenting a novel pathway for C-C bond formation. nih.gov

Table 1: Comparison of Stereoselective Methods

| Method | Precursor(s) | Typical Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | 3-Fluoro-4'-(methylthio)benzophenone | Chiral Ruthenium complexes (e.g., BINAP/diamine-Ru) | High enantioselectivity and yield. cmu.eduacs.org |

| Enantioselective Grignard Addition | 4-(Methylthio)benzaldehyde and 3-Fluorophenylmagnesium bromide | Chiral ligands with organometallic reagents | Builds the carbon skeleton and stereocenter simultaneously. nih.govacs.org |

| Enzymatic Reduction | 3-Fluoro-4'-(methylthio)benzophenone | Carbonyl reductases | High stereoselectivity under mild conditions. acs.org |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. This includes the choice of solvent, temperature, pressure, and catalyst system.

The solvent plays a critical role, particularly in Grignard reactions, by influencing the stability and reactivity of the organomagnesium reagent. numberanalytics.com The choice of solvent can impact reaction rates, product yields, and the formation of byproducts like those from Wurtz coupling. rsc.orgresearchgate.net

Diethyl Ether (Et₂O): A traditional and effective solvent for many Grignard reactions. numberanalytics.com

Tetrahydrofuran (THF): Another common choice, with a higher boiling point than diethyl ether, which can be advantageous for less reactive substrates. numberanalytics.com However, in some cases, THF can lead to a higher incidence of Wurtz coupling byproducts compared to other solvents. rsc.org

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, often providing superior results. gordon.edu It can suppress the formation of Wurtz byproducts and has been shown to enhance stereoselectivity in certain chelation-controlled Grignard reactions. rsc.orggordon.edu

Aromatic Hydrocarbons (e.g., Toluene): Can be used, especially when higher reaction temperatures are required. numberanalytics.com The basicity of the solvent affects the reaction course; strongly basic solvents can retard the reaction, while weakly basic ones may facilitate it. acs.org

Table 2: Solvent Properties and Impact on Grignard Reactions

| Solvent | Boiling Point (°C) | Key Characteristics | Reference(s) |

|---|---|---|---|

| Diethyl Ether | 34.6 | Classic solvent, good for many standard Grignard reactions. | numberanalytics.com |

| Tetrahydrofuran (THF) | 66 | Higher boiling point, good solvating power. | numberanalytics.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener alternative, reduces Wurtz coupling, can improve selectivity. | rsc.orggordon.edu |

| Toluene | 111 | High boiling point, used for specific applications. | numberanalytics.com |

Temperature and pressure are key variables for controlling reaction rates and selectivity.

For Grignard reactions , the initial formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are typically managed at specific temperatures. The addition of the electrophile is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or refluxing to ensure the reaction goes to completion. chemicalbook.comyoutube.com For certain selective additions, cryogenic temperatures may be necessary. dtu.dk

For catalytic hydrogenation of the benzophenone precursor, both temperature and hydrogen pressure are critical. Efficient hydrogenation can be achieved under relatively mild conditions, such as pressures of 8 atmospheres and temperatures between 23-35 °C, when using highly active ruthenium catalysts. cmu.eduacs.org Industrial processes described in patents may use a wider range, such as 0.2–5.0 MPa and 40–120 °C, to optimize throughput and efficiency. google.com

The choice of catalyst and associated ligands is paramount, whether for a cross-coupling reaction to form the biaryl backbone or for the hydrogenation step.

If a Suzuki-Miyaura coupling is used to form the bond between the two aromatic rings, extensive screening of palladium catalysts and ligands is standard practice to optimize the yield. mdpi.compreprints.org Common catalysts include palladium(II) acetate (B1210297) or pre-catalysts like Pd(dppf)Cl₂, often used with phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) or specialized Buchwald ligands like XPhos. mdpi.comresearchgate.netresearchgate.net The goal is to find a system that promotes rapid oxidative addition and reductive elimination while minimizing side reactions. mdpi.com

In asymmetric hydrogenation , ligand design is the key to achieving high enantioselectivity. Chiral bisphosphine ligands, such as (S)-BINAP, in combination with chiral diamines like (S,S)-DAIPEN, create a chiral environment around the ruthenium center. cmu.edu This chiral pocket directs the hydrogenation to one face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the benzhydrol. cmu.eduacs.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

After the synthesis is complete, a robust workup and purification procedure is required to isolate the this compound in high purity.

The typical workup for a Grignard reaction involves quenching the reaction mixture, often with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to hydrolyze the magnesium alkoxide intermediate and dissolve inorganic salts. chemicalbook.comyoutube.com This is followed by extraction of the product into an immiscible organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are then washed with water and brine to remove residual water-soluble impurities, and finally dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). chemicalbook.comchemicalbook.com

Final purification of the crude product is commonly achieved using one or more of the following techniques:

Flash Column Chromatography: A standard and highly effective method for separating the desired product from unreacted starting materials and byproducts using a silica (B1680970) gel stationary phase. chemicalbook.comchemicalbook.com

Crystallization/Trituration: If the final product is a solid, it can be purified by crystallization from a suitable solvent system. Trituration with a solvent in which the product is poorly soluble can also be used to wash away more soluble impurities.

Distillation: For liquid products or intermediates, distillation (often under reduced pressure to prevent decomposition at high temperatures) can be an effective purification method. youtube.comgoogle.com

Advanced Chromatographic Separation Methods

The purification of this compound from crude reaction mixtures often necessitates the use of advanced chromatographic techniques to separate the target molecule from starting materials, byproducts, and isomers. High-performance liquid chromatography (HPLC) is a cornerstone technique, offering high resolution and efficiency.

For fluorinated compounds like this compound, the choice of stationary phase is critical. chromatographyonline.com Fluorinated phases, such as those with pentafluorophenyl groups, provide an alternative and complementary selectivity to traditional C8 or C18 columns. chromatographyonline.com These phases can offer enhanced retention and separation for halogenated aromatic compounds through unique interactions. chromatographyonline.com Research into the separation of fluorinated amino acids and oligopeptides has shown that the interplay between the column and mobile phase is key. For instance, a fluorocarbon column can provide better separation when used with hydrocarbon eluents, while a hydrocarbon column may perform better with fluorocarbon eluents. nih.gov This principle of "like-likes-like" and "like-dislikes-like" interactions based on fluorophilicity can be applied to optimize the separation of this fluorinated benzhydrol. nih.gov

Furthermore, factors such as the pH of the mobile phase can significantly influence the chromatographic behavior of fluorinated compounds. Studies on the retention of [¹⁸F]fluoride on reversed-phase columns show that recovery increases with higher pH, recommending a pH above 5 for silica-based C18 columns to ensure high recovery. nih.govresearchgate.net

Table 1: HPLC Column Selection for Fluorinated Aromatics

| Column Type | Stationary Phase Chemistry | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Fluorinated Phase | Pentafluorophenyl (PFP) | Acetonitrile/Water, Methanol/Water | π-π, dipole-dipole, and ion-exchange interactions; enhanced selectivity for halogenated compounds. chromatographyonline.com |

| Reversed-Phase C18 | Octadecylsilane | Acetonitrile/Water, often with pH modifiers | Hydrophobic interactions; standard for non-polar to moderately polar compounds. nih.govresearchgate.net |

| Reversed-Phase C8 | Octylsilane | Acetonitrile/Water | Less hydrophobic retention than C18, suitable for moderately polar compounds. chromatographyonline.com |

| Fluorocarbon (F-Column) | Perfluoroalkyl | Hydrocarbon eluents (e.g., Ethanol/Water) | Fluorophilic interactions; separates fluorinated from non-fluorinated molecules. nih.gov |

Beyond standard HPLC, multidimensional chromatography offers even greater resolving power for complex mixtures by employing multiple separation mechanisms. researchgate.net

Crystallization Techniques for High Purity

Following chromatographic purification, crystallization is the definitive step to obtain this compound in a highly pure, solid state. The choice of solvent and crystallization method is paramount for growing high-quality crystals suitable for analysis and further use. Common techniques include slow evaporation, slow cooling, and solvent/non-solvent diffusion. nih.gov

The process begins with dissolving the purified compound in a suitable solvent, or a mixture of solvents, to create a saturated or near-saturated solution. The selection of the solvent system is critical; it should dissolve the compound at a higher temperature and allow it to crystallize upon cooling or concentration. For benzhydrol derivatives, common solvents might include alcohols, esters, or aromatic hydrocarbons, potentially mixed with a less polar co-solvent like hexane (B92381) or heptane (B126788) to induce precipitation.

Table 2: Common Crystallization Methods

| Method | Description | Best For |

|---|---|---|

| Slow Evaporation | A saturated solution is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to crystal formation. | Thermally stable compounds at ambient temperature. |

| Slow Cooling | The compound is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly and undisturbed. | Compounds with a significant difference in solubility at different temperatures. |

| Solvent Diffusion (Layering) | A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix. | Small quantities of material and when finding a single ideal solvent is difficult. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility and promoting crystallization. | Milligram-scale crystallization, providing high-quality crystals. |

To achieve the highest purity, a process of recrystallization may be employed. This involves dissolving the initial crystals and allowing them to re-form, which helps to exclude impurities that may have been occluded in the crystal lattice during the first crystallization.

Membrane-Based Separation Technologies in Chemical Synthesis

In the context of industrial-scale synthesis, membrane-based separation technologies offer an energy-efficient and sustainable alternative to traditional purification methods like distillation. nih.govslideshare.net For pharmaceutical intermediates such as this compound, techniques like organic solvent nanofiltration (OSN) are particularly relevant. nih.gov

OSN utilizes membranes that are stable in organic solvents to separate molecules based on size, typically in the 200-1000 g/mol range. This makes it ideal for separating the desired product from smaller impurities, residual reactants, or for solvent exchange between reaction steps. nih.govmdpi.com

The primary membrane processes applicable to the purification of a moderately sized molecule like this compound include:

Nanofiltration (NF): Used for retaining the product while allowing solvents and smaller impurities to pass through. It can also be used for concentrating the product stream. mdpi.com

Microfiltration (MF) and Ultrafiltration (UF): These are typically used for removing larger particulates, catalysts, or for cell harvesting in bioprocesses, but can also serve as a pretreatment step before nanofiltration. mdpi.comamericanpharmaceuticalreview.com

Reverse Osmosis (RO): Primarily used for solvent removal and concentration. americanpharmaceuticalreview.com

Table 3: Membrane Filtration in Pharmaceutical Intermediate Purification

| Membrane Technique | Pore Size / MWCO* | Typical Application in Synthesis |

|---|---|---|

| Microfiltration (MF) | 0.1 - 10 µm | Removal of particulates, bacteria, catalyst particles. mdpi.com |

| Ultrafiltration (UF) | 1 - 100 nm (1-1000 kDa) | Separation of macromolecules, protein removal, catalyst recovery. mdpi.com |

| Nanofiltration (NF) | 1 - 10 nm (200-2000 Da) | Product purification and concentration, solvent exchange, desalting. nih.govmdpi.com |

| Reverse Osmosis (RO) | < 1 nm (<200 Da) | Solvent removal, wastewater treatment. americanpharmaceuticalreview.com |

*MWCO = Molecular Weight Cut-Off

The integration of these membrane technologies can lead to more streamlined, continuous manufacturing processes, reducing solvent waste and energy consumption compared to batch-wise chromatographic separations and distillations. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methylthio Benzhydrol

Reaction Pathways and Transformation Studies

The reactivity of 3-Fluoro-4'-(methylthio)benzhydrol is multifaceted, with each functional group offering a potential site for chemical modification.

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for thioethers include meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds sequentially, with the sulfoxide being the initial product, which can then be further oxidized to the sulfone. organic-chemistry.orgreddit.com The electron-donating nature of the methylthio group makes it readily oxidizable.

Table 1: Oxidation of the Methylthio Moiety

| Oxidizing Agent | Stoichiometry | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|

| m-CPBA | ~1.1 eq. | Dichloromethane | 0 - 25 | 3-Fluoro-4'-(methylsulfinyl)benzhydrol |

The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxyacid. masterorganicchemistry.com For the formation of the sulfoxide, approximately one equivalent of the oxidizing agent is used. To proceed to the sulfone, at least two equivalents are required. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to isolate the desired oxidation state. reddit.com

The benzhydrol core can undergo reductive transformations, primarily focusing on the reduction of the secondary alcohol to a methylene (B1212753) group, yielding a diarylmethane derivative. This transformation, known as reductive cleavage or deoxygenation, can be achieved using various methods.

One common method involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by reductive cleavage. Palladium-catalyzed reductive cleavage of aryl tosylates using a mild reducing agent like isopropanol (B130326) has been reported for similar systems. rsc.org

Another approach is the direct reduction of the corresponding benzophenone (B1666685) precursor, 3-Fluoro-4'-(methylthio)benzophenone, via catalytic hydrogenation. cmu.edugoogle.com Common catalysts include palladium on carbon (Pd/C) or ruthenium complexes. cmu.edu The reduction of benzophenones to benzhydrols can also be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄). zenodo.orgchegg.comyoutube.com

Table 2: Reductive Transformations

| Starting Material | Reagents | Solvent | Conditions | Expected Product |

|---|---|---|---|---|

| This compound | 1. TsCl, Pyridine2. Pd catalyst, i-PrOH | Dichloromethane, i-PrOH | RT to reflux | 3-Fluoro-4'-(methylthio)diphenylmethane |

| 3-Fluoro-4'-(methylthio)benzophenone | H₂, Pd/C | Ethanol or Methanol | RT, atmospheric pressure | This compound |

The mechanism of catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond on the catalyst surface. cmu.edu The reduction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. zenodo.org

The two aromatic rings of this compound exhibit different reactivities towards nucleophilic and electrophilic substitution due to the electronic effects of their substituents.

Nucleophilic Aromatic Substitution (SNA_r): The aromatic ring bearing the fluorine atom is activated towards nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups are also present. wikipedia.orgbyjus.com However, in this compound, the fluorine atom is on a ring that is also substituted by the electron-donating benzhydrol moiety. The fluorine atom itself is a leaving group in SNAr reactions. In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. nih.govbeilstein-journals.org The reaction generally proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. youtube.com

Therefore, electrophilic substitution is expected to occur preferentially on the more activated ring containing the methylthio group, at the positions ortho to the methylthio group. The other ring is less activated due to the deactivating fluorine atom.

Table 3: Substitution Reactions on Aromatic Rings

| Reaction Type | Reagent | Catalyst | Expected Major Product(s) |

|---|---|---|---|

| Nitration (S_EAr) | HNO₃ | H₂SO₄ | (3-Fluoro-phenyl)-(2-nitro-4-methylthiophenyl)methanol |

| Bromination (S_EAr) | Br₂ | FeBr₃ | (3-Fluoro-phenyl)-(2-bromo-4-methylthiophenyl)methanol |

The mechanism of electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. libretexts.orglibretexts.org

The secondary alcohol group is a key reactive site in this compound. It can undergo a variety of transformations, including oxidation, esterification, and etherification.

Oxidation: As a secondary alcohol, the benzhydrol moiety can be oxidized to the corresponding ketone, 3-Fluoro-4'-(methylthio)benzophenone. A wide range of oxidizing agents can be employed for this purpose, including chromium-based reagents, permanganate, and bleach under phase-transfer conditions. acs.orgresearchgate.netorientjchem.org

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, reaction with a more reactive acid chloride in the presence of a base like pyridine (B92270) provides a milder route to the ester.

Etherification: Conversion to an ether can be achieved via the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 4: Reactions of the Secondary Alcohol

| Reaction Type | Reagents | Conditions | Expected Product |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | 0 °C to RT | 3-Fluoro-4'-(methylthio)benzophenone |

| Esterification | Acetic anhydride, Pyridine | RT | (3-Fluorophenyl)(4-(methylthio)phenyl)methyl acetate (B1210297) |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity and optimizing reaction conditions. Mechanistic studies on analogous benzhydrol systems provide a framework for predicting its behavior.

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for observing the disappearance of reactant signals and the appearance of product signals over time. rsc.orgyoutube.com For instance, in an oxidation reaction, the disappearance of the benzylic C-H proton signal of the alcohol and the emergence of signals corresponding to the benzophenone product can be quantified. youtube.com

UV-Vis spectrophotometry is also commonly employed, particularly for reactions involving colored species or changes in conjugation. The oxidation of benzhydrols by reagents like tributylammonium (B8510715) chlorochromate or 4-methyl pyridinium (B92312) di chromate (B82759) can be followed by monitoring the decrease in the concentration of the oxidizing agent at a specific wavelength. researchgate.netirphouse.com

Kinetic Studies and Rate Law Determination

Kinetic studies are crucial for determining the rate law of a reaction, which in turn provides insights into the reaction mechanism. For the oxidation of benzhydrols, a common reaction for this class of compounds, kinetic investigations have been extensively performed with various oxidants. researchgate.netirphouse.comresearchgate.netresearchgate.netscirp.orgorientjchem.orgzenodo.org

Typically, these reactions are studied under pseudo-first-order conditions, where the concentration of one reactant is in large excess. orientjchem.org For many oxidation reactions of benzhydrols, the rate is found to be first order with respect to both the benzhydrol and the oxidant. researchgate.netscirp.orgorientjchem.org In some cases, the reaction is also catalyzed by acid, showing a first-order dependence on the hydrogen ion concentration. researchgate.net

The rate law for the oxidation of a substituted benzhydrol (Ar₂CHOH) by an oxidant (Ox) in the presence of an acid catalyst (H⁺) can often be expressed as:

Rate = k[Ar₂CHOH][Ox][H⁺] researchgate.net

The substituents on the phenyl rings significantly influence the reaction rate. The electron-donating methylthio group (-SCH₃) and the electron-withdrawing fluoro group (-F) in this compound would have opposing electronic effects, leading to a complex influence on the reaction kinetics that would be interesting to study. In the oxidation of para-substituted benzhydrols, both electron-donating and electron-withdrawing groups have been observed to increase the reaction rate, suggesting a complex mechanism that may involve the stabilization of different transition states. scirp.org

The following table presents hypothetical kinetic data for the oxidation of this compound to illustrate how a rate law might be determined.

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | [Substrate] (mol/L) | [Oxidant] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 0.10 | 3.0 x 10-4 |

| 4 | 0.10 | 0.10 | 0.20 | 6.0 x 10-4 |

Identification of Reaction Intermediates

The identification of reaction intermediates is a key step in elucidating a reaction mechanism. For reactions involving this compound, several types of intermediates can be postulated based on studies of analogous systems.

In acid-catalyzed reactions, such as etherification, the protonation of the hydroxyl group to form an oxonium ion is the initial step. This is followed by the loss of a water molecule to generate a benzhydryl carbocation. yale.edu The stability of this carbocation is crucial for the reaction to proceed and is influenced by the electronic effects of the substituents. The electron-donating methylthio group would stabilize the positive charge, while the electron-withdrawing fluorine atom would destabilize it.

In oxidation reactions, the formation of a chromate ester intermediate is often proposed when using chromium-based oxidants. This intermediate then decomposes in the rate-determining step. For reactions proceeding via a hydride transfer mechanism, a direct transfer of a hydride ion from the benzylic carbon to the oxidant occurs. researchgate.netresearchgate.net

Free radical intermediates are generally not observed in the oxidation of benzhydrols, as evidenced by the failure of these reactions to induce the polymerization of monomers like acrylonitrile. researchgate.net

Trapping experiments or spectroscopic observation at low temperatures can sometimes allow for the direct detection and characterization of these transient species. reddit.com

Transition State Analysis in Key Chemical Transformations

Transition state analysis provides a deeper understanding of the energy barriers and the geometry of the highest energy point along the reaction coordinate. For reactions of this compound, this analysis can be informed by both experimental data (e.g., kinetic isotope effects) and computational studies.

A significant primary kinetic isotope effect (kH/kD), observed when the benzylic hydrogen is replaced by deuterium, indicates that the C-H bond is broken in the rate-determining step. researchgate.net Values of kH/kD around 5-6 are common in the oxidation of benzhydrols, supporting a mechanism involving hydride transfer or C-H bond cleavage in the transition state. researchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for modeling transition states. rsc.orggmu.eduresearchgate.netacs.org For a Grignard reaction with the corresponding benzaldehyde (B42025), a six-membered ring transition state was once proposed but has been challenged by computational studies, which suggest a more complex pathway. rsc.org For the oxidation of benzhydrols, computational models can help to visualize the geometry of the transition state, for example, in the decomposition of a chromate ester or during a hydride transfer. These models can also help to rationalize the influence of the fluoro and methylthio substituents on the stability of the transition state and thus on the reaction rate.

The analysis of electronic effects through Hammett plots, which correlate reaction rates with substituent constants (σ), can also provide insight into the charge distribution in the transition state. rsc.orgresearchgate.net A negative ρ value, for example, indicates the buildup of positive charge in the transition state, which is consistent with a carbocationic intermediate or a transition state with significant carbocation character. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei within a molecule. For 3-Fluoro-4'-(methylthio)benzhydrol, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, would offer a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons will appear in the typical downfield region, with their chemical shifts and splitting patterns influenced by the fluorine and methylthio substituents. The methine proton of the benzhydrol core and the methyl protons of the thioether group will have characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum will display a unique resonance for each carbon atom. The positions of these signals are dictated by the local electronic environment, with the carbon atoms attached to the electronegative fluorine and sulfur atoms showing predictable shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CHs (fluoro-substituted ring) | 6.90 - 7.40 | Multiplet |

| Aromatic CHs (methylthio-substituted ring) | 7.10 - 7.30 | Multiplet |

| Benzylic CH | ~5.8 | Singlet |

| -SCH₃ | ~2.5 | Singlet |

| -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-F | 160 - 165 (Doublet, ¹JCF) |

| C-S | 135 - 140 |

| Aromatic CHs | 110 - 130 |

| Aromatic Quaternary Cs | 130 - 145 |

| Benzylic C-OH | 75 - 80 |

| -SCH₃ | 15 - 20 |

The presence of a fluorine atom makes ¹⁹F NMR a highly valuable technique for the characterization of this compound. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For an aryl fluoride (B91410), the signal is expected in a characteristic range, and its coupling with neighboring protons will provide further structural confirmation.

Table 3: Predicted ¹⁹F NMR Parameters for this compound

| Parameter | Predicted Value |

| Chemical Shift (δ) | -110 to -120 ppm (relative to CFCl₃) |

| Coupling Constants | ³JHF and ⁴JHF couplings to aromatic protons |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in connecting the different fragments of the molecule, for instance, showing a correlation from the methine proton to the carbons of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments reveal through-space interactions between nuclei. NOESY would show proximities between different protons, while HOESY could indicate spatial relationships between the fluorine atom and nearby protons, such as the methine proton or protons on the fluoro-substituted ring.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its packing and conformation in the solid state. Differences in the chemical shifts observed in the solid-state versus solution-phase NMR can indicate different molecular conformations or intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent method for identifying functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C-F, C-S, and C=C bonds.

The IR spectrum of the parent compound, benzhydrol, shows characteristic absorptions for the O-H stretch (a broad band around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C-O stretch (around 1010-1050 cm⁻¹). chemicalbook.comnist.gov The spectrum of thioanisole (B89551), a related compound, exhibits bands for the S-C stretch. researchgate.net

For this compound, the following vibrational modes would be anticipated:

Table 4: Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aliphatic C-H Stretch (-SCH₃) | 2850 - 3000 | Medium (IR, Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |

| C-F Stretch | 1100 - 1250 | Strong (IR) |

| C-O Stretch (secondary alcohol) | 1000 - 1100 | Strong (IR) |

| C-S Stretch | 600 - 800 | Weak to Medium (IR, Raman) |

The combination of these spectroscopic techniques would provide a robust and detailed structural elucidation of this compound, confirming its atomic connectivity and providing insights into its three-dimensional structure.

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. A crystallographic study of this compound would offer unparalleled insight into its solid-state structure.

A single-crystal X-ray diffraction analysis would reveal the specific conformation adopted by this compound in the solid state, including the torsion angles between the two phenyl rings. It would also describe the crystal packing motif, detailing how individual molecules are arranged relative to one another to form the macroscopic crystal. No crystallographic information for this compound is available in open-access databases such as the Cambridge Structural Database (CSD).

The packing of molecules within a crystal is governed by a network of intermolecular interactions. For this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor.

Halogen Bonding: While fluorine is the least likely halogen to participate in strong halogen bonds, its involvement cannot be discounted. nzqa.govt.nz

C-H···F-C Interactions: These weak hydrogen bonds are recognized as significant forces in the crystal engineering of organofluorine compounds.

A detailed crystallographic report would quantify the geometries of these interactions. Such a report is not available for this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies on this compound: A Review of Methodologies

Notice: As of the latest literature search, specific theoretical and computational studies focused exclusively on this compound are not available in published scientific literature. Therefore, this article will outline the established theoretical frameworks and computational methodologies that would be applied to investigate this compound. The subsections below describe the types of analyses that are standard in the field of computational chemistry for a molecule of this nature. The specific data, tables, and detailed findings for this compound would be contingent on future research.

Theoretical and Computational Chemistry Studies

Natural Bond Orbital (NBO) Analysis

Hyperconjugative Effects in this compound

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically a σ-bond) to an adjacent empty or partially filled non-bonding or antibonding orbital. wikipedia.orgadichemistry.com In this compound, several hyperconjugative interactions can be postulated, influencing its conformation, stability, and reactivity.

The primary hyperconjugative effects in this molecule are expected to involve the interactions of:

C-H and C-C σ-bonds of the benzhydryl group: The electrons in the σ-bonds of the phenyl rings can delocalize into the antibonding σ* orbitals of adjacent bonds.

Lone pairs of electrons on oxygen and sulfur: The lone pair electrons on the oxygen of the hydroxyl group and the sulfur of the methylthio group can interact with the antibonding orbitals of the adjacent C-O and C-S bonds, as well as the π-systems of the phenyl rings. This is often referred to as negative hyperconjugation. wikipedia.org

Interaction with the fluorine substituent: The highly electronegative fluorine atom influences the electronic environment, and its lone pairs can participate in hyperconjugative interactions, although the electron-withdrawing inductive effect is generally more dominant.

Table 1: Representative Hyperconjugative Interactions and Their Postulated Effects in this compound

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Postulated Effect |

| σ(C-H) of phenyl ring | π(C=C) of phenyl ring | Stabilization of the aromatic system. |

| n(O) of hydroxyl group | σ(C-H) of adjacent C-H bond | Influence on bond lengths and angles. |

| n(S) of methylthio group | π*(C=C) of phenyl ring | Contribution to the electronic properties of the methylthio-substituted ring. |

Note: The data in this table is illustrative and based on general principles of hyperconjugation. Specific stabilization energies would require dedicated computational analysis.

Bond Order and Hybridization State Determination

The concepts of bond order and hybridization are fundamental to understanding the molecular structure and bonding in this compound. While classical Lewis structures provide a basic picture, computational methods offer a more nuanced and quantitative description.

Bond Order: The bond order is a measure of the number of chemical bonds between two atoms. In computational chemistry, it can be calculated using various methods, such as Mulliken or Löwdin population analysis, or more sophisticated approaches like NBO analysis. uni-muenchen.de For this compound, one would expect the C-C bonds within the phenyl rings to have a bond order between 1 (a single bond) and 2 (a double bond), reflecting their aromatic character. The C-O, C-S, and C-F bonds would be expected to have bond orders close to 1. Deviations from integer values can indicate the presence of delocalization and hyperconjugative effects.

Hybridization State: The hybridization state of an atom in a molecule describes the mixing of its atomic orbitals to form new hybrid orbitals. For this compound, the carbon atoms in the phenyl rings are expected to be sp² hybridized, consistent with their planar geometry. The central carbon of the benzhydryl group, bonded to two phenyl rings, a hydrogen, and an oxygen, is sp³ hybridized. The oxygen of the hydroxyl group is also approximately sp³ hybridized, while the hybridization of the sulfur atom in the methylthio group can be described as being between sp² and sp³. NBO analysis can provide a more precise description of the hybridization by calculating the percentage of s and p character in the natural hybrid orbitals that form the bonds. uni-muenchen.de

Table 2: Predicted Hybridization States and Bond Orders for Selected Bonds in this compound

| Atom/Bond | Predicted Hybridization | Predicted Bond Order |

| Phenyl Ring Carbons | sp² | ~1.5 |

| Benzhydryl Carbon | sp³ | N/A |

| C-O (hydroxyl) | N/A | ~1 |

| C-S (methylthio) | N/A | ~1 |

| C-F | N/A | ~1 |

Note: The values in this table are based on established chemical principles for similar structures. Precise bond orders and hybridization would be determined through quantum chemical calculations.

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the experimental spectrum.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. capes.gov.bryoutube.com These calculations are performed by first optimizing the molecular geometry to find the minimum energy structure and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings and the benzhydryl carbon, C=C stretching vibrations of the phenyl rings, and the C-F and C-S stretching vibrations. capes.gov.br The Raman spectrum would also show these vibrations, but with different relative intensities based on the change in polarizability during the vibration. youtube.com Comparing the computed spectra with experimental data can aid in the assignment of vibrational modes and confirm the molecular structure.

Table 3: Postulated Wavenumber Ranges for Key Vibrational Modes in this compound

| Vibrational Mode | Postulated Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |

| C-O Stretch | 1000 - 1200 | Strong | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium | Medium |

| C-F Stretch | 1000 - 1400 | Strong | Weak |

Note: These are general wavenumber ranges for the specified functional groups and the intensities are qualitative predictions. Accurate values require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate the electronic absorption (UV-Vis) and emission spectra of molecules. youtube.comuah.es This method calculates the energies of the electronic transitions from the ground state to various excited states, which correspond to the absorption of light. The simulation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the two phenyl rings. The presence of the hydroxyl, methylthio, and fluoro substituents will influence the energies of these transitions and thus the position of the absorption maxima. researchgate.net The simulation can help to understand how these substituents modulate the electronic structure and the nature of the excited states. Similarly, simulations of the emission spectrum (fluorescence) can be performed by calculating the transition from the first excited state back to the ground state.

Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.govrsc.org The calculation provides the isotropic shielding value for each nucleus, which is then converted to a chemical shift by referencing it to a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. numberanalytics.come-bookshelf.de

For this compound, predicting the NMR spectra is crucial for structure elucidation. The ¹H NMR spectrum would show distinct signals for the protons on the two different phenyl rings, the benzhydryl proton, the hydroxyl proton, and the methyl protons of the methylthio group. The ¹³C NMR spectrum would similarly show separate signals for each unique carbon atom. The ¹⁹F NMR spectrum would exhibit a signal for the fluorine atom, with its chemical shift being sensitive to its electronic environment. numberanalytics.com Comparing the predicted chemical shifts with experimental data is a powerful way to validate the proposed structure and to assign the signals in the experimental spectra. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its conformational dynamics and interactions with its environment. youtube.comyoutube.com In an MD simulation, the classical equations of motion are solved for the atoms of the system over a period of time, generating a trajectory of the molecule's movements.

For this compound, MD simulations could be used to:

Explore the conformational landscape: The molecule has rotational freedom around the C-C and C-O bonds of the benzhydryl group. MD simulations can explore the different accessible conformations and their relative populations. nih.gov

Study intermolecular interactions: In a condensed phase (e.g., in a solvent or a solid state), MD simulations can model the interactions between the molecule and its neighbors, such as hydrogen bonding involving the hydroxyl group.

Investigate dynamic processes: MD can be used to simulate how the molecule responds to changes in its environment, such as temperature or pressure.

The results of MD simulations can provide a dynamic picture of the molecule that complements the static view obtained from quantum mechanical calculations. youtube.com

Conformational Dynamics in Solution

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these dynamics. By calculating the energy barriers for rotation around key bonds, researchers can predict the most stable conformations and the rates of interconversion between them. These simulations can reveal how the molecule explores its conformational space over time, which is crucial for understanding its macroscopic properties. In some complex molecular systems, conformational heterogeneity can even influence excited state relaxation pathways. rsc.org

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly altered by the solvent in which it is dissolved. For this compound, the polarity of the solvent is expected to play a major role. Solvents can influence molecular properties through various interactions, such as dipole-dipole interactions and hydrogen bonding.

Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are powerful tools for simulating these solvent effects. nih.govresearchgate.net In such models, the solute molecule (this compound) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described using a more computationally efficient molecular mechanics force field. nih.govresearchgate.net This allows for the calculation of properties like electronic excitation energies in the presence of a solvent, providing insights into how the solvent environment can shift the molecule's absorption spectrum. nih.govresearchgate.net For instance, a solvent can either stabilize or destabilize the ground and excited states of a solute, leading to a red or blue shift in its absorption spectrum. researchgate.net The study of triazine derivatives has shown that changes in the solvent environment, such as pH, can alter the conformational dynamics of molecules in solution. tcu.edu

Structure-Property Relationship (SPR) Modeling (Non-Biological)

Structure-property relationship (SPR) modeling seeks to establish a correlation between a molecule's chemical structure and its observable properties. For this compound, this involves understanding how the specific placement of the fluorine and methylthio groups influences its electronic and optical characteristics.

Influence of Fluorine and Methylthio Substituents on Electronic Properties

The electronic properties of this compound are heavily influenced by its substituents. The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group through its negative inductive effect. nih.gov This can lead to a redistribution of electron density within the molecule, pulling it towards the fluorine-substituted ring. nih.gov The methylthio group, on the other hand, can act as an electron-donating group.

This push-pull electronic character can significantly impact the molecule's dipole moment and polarizability. The electron-withdrawing nature of fluorine generally stabilizes the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This stabilization can affect the molecule's reactivity and its behavior in electronic applications.

Correlation of Molecular Structure with Optical Properties (e.g., Nonlinear Optical Properties)

The unique electronic structure of this compound, arising from its donor-acceptor character, suggests potential for interesting optical properties, including nonlinear optical (NLO) behavior. Molecules with significant intramolecular charge-transfer (ICT) characteristics are often good candidates for NLO materials. rsc.org A large difference in the dipole moment between the ground and excited states is a key factor for high NLO response. rsc.org

Stability and Reactivity Prediction Based on Computational Parameters

Computational chemistry offers a suite of parameters that can be used to predict the stability and reactivity of this compound. The energies of the HOMO and LUMO are fundamental indicators. A large HOMO-LUMO gap generally implies high kinetic stability.

Other reactivity descriptors that can be calculated include:

Ionization Potential: The energy required to remove an electron, related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Electronegativity: The tendency of the molecule to attract electrons.

Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

By analyzing these parameters, it is possible to predict how this compound might behave in chemical reactions, for example, its susceptibility to electrophilic or nucleophilic attack.

Table of Computational Parameters for Stability and Reactivity

| Parameter | Predicted Influence on this compound |

| HOMO-LUMO Gap | A larger gap suggests greater kinetic stability and lower reactivity. |

| Ionization Potential | Influenced by the electron-donating methylthio group, affecting its ability to act as an electron donor. |

| Electron Affinity | Influenced by the electron-withdrawing fluorine atom, affecting its ability to act as an electron acceptor. |

| Global Hardness | A higher value indicates lower reactivity and higher stability. |

Role As a Precursor or Intermediate in Advanced Chemical Syntheses

Synthesis of Complex Organic Molecules utilizing 3-Fluoro-4'-(methylthio)benzhydrol

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of a variety of complex organic molecules. Its diarylmethanol structure serves as a key scaffold that can be elaborated upon through various synthetic transformations.

In the field of material science, particularly in the development of organic electronics, benzophenone (B1666685) and its derivatives are of significant interest for creating materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com While direct derivatization of this compound for these applications is not extensively documented, its structural motifs are relevant. The fluorine substitution is known to enhance the properties of organic electronic materials. The benzhydrol core can be oxidized to the corresponding benzophenone, a common fragment in the design of host materials and emitters for OLEDs. mdpi.com

The methylthio group can also be a site for further modification. For instance, it can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the electronic properties and intermolecular interactions of the resulting material. The general strategies for synthesizing benzophenone-based materials often involve cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to introduce electron-donating or electron-withdrawing groups. mdpi.com Following this logic, this compound could be a precursor to a functionalized benzophenone that is then used in the synthesis of advanced materials.

Table 1: Potential Derivatization Reactions for Material Science Applications

| Starting Material | Reagent/Condition | Product Type | Potential Application |

| This compound | Oxidation (e.g., PCC, DMP) | 3-Fluoro-4'-(methylthio)benzophenone | Precursor for OLED materials |

| 3-Fluoro-4'-(methylthio)benzophenone | Buchwald-Hartwig amination | Triarylamine-benzophenone derivative | Hole-transport material |

| 3-Fluoro-4'-(methylthio)benzophenone | Suzuki coupling | Aryl-substituted benzophenone | Emitter or host material |

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. osti.gov They are of interest for their applications in organic electronics and materials science. marquette.edu The synthesis of PAHs can be achieved through various methods, including intramolecular cyclization reactions. Diaryl- and triarylmethanols can serve as precursors to PAHs through acid-catalyzed cyclization and dehydration/aromatization sequences.

While there are no specific examples in the literature detailing the use of this compound for PAH synthesis, its structure is amenable to such transformations. For instance, an intramolecular Friedel-Crafts-type reaction could potentially be induced, leading to the formation of a fluorene (B118485) derivative. The fluorine and methylthio substituents would be incorporated into the final PAH structure, influencing its electronic and physical properties. The synthesis of substituted PAHs is an active area of research, with methods like palladium-catalyzed annulation being developed to construct these complex systems from smaller fragments. rsc.org

Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by preparing fragments of the target molecule separately and then coupling them together at a late stage. nih.gov This approach is particularly valuable for the synthesis of complex molecules like natural products and pharmaceuticals. Substituted benzhydrols can be key fragments in such synthetic strategies.

This compound can be envisioned as a fragment in a convergent synthesis. For example, it could be coupled with another complex molecular fragment through an etherification or a carbon-carbon bond-forming reaction. The development of new synthetic methodologies, such as NiH-catalyzed asymmetric hydroalkylation, allows for the convergent synthesis of enantioenriched substituted cycloalkanes, highlighting the power of using well-defined fragments in complex molecule synthesis. chemrxiv.org A notable example of convergent synthesis involves the development of new FXa inhibitors, where different molecular motifs are synthesized separately and then combined. nih.gov

Transformation into Chemically Diverse Scaffolds

The functional groups of this compound allow for its transformation into a variety of other chemical scaffolds, expanding its utility in synthetic chemistry.

The direct conversion of alcohols to fluorides (deoxyfluorination) is a valuable transformation in medicinal and materials chemistry. cas.cn While direct deoxyfluorination of this compound would replace the hydroxyl group with another fluorine atom, the existing fluorine and methylthio groups provide a scaffold for creating more complex fluorinated thioethers. For instance, the benzhydrol could be a precursor to a benzylic fluoride (B91410) through a nucleophilic substitution reaction. The synthesis of benzyl (B1604629) fluorides can be achieved through various methods, including the use of diarylketone catalysts for direct C-H fluorination. organic-chemistry.org

Furthermore, the methylthio group can be manipulated. For example, electrophilic cyclization reactions mediated by reagents like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) can be used to synthesize thiomethyl-substituted heterocycles. rsc.org While this specific reaction is demonstrated for o-alkynyl anisoles, the principle of using a sulfur-containing group to direct cyclizations is broadly applicable.

Table 2: Potential Transformations to Fluorinated Thioethers

| Starting Material | Reaction Type | Reagent Example | Product Scaffold |

| This compound | Deoxyfluorination | DAST, Deoxo-Fluor | (Fluoromethyl)benzene derivative |

| This compound | Nucleophilic Substitution (via tosylate) | KF | (Fluoromethyl)benzene derivative |

| This compound | Deoxytrifluoromethylthiolation | Benzothiazolium reagents | Trifluoromethyl thioether derivative |

The benzylic alcohol of this compound can be oxidized to the corresponding benzophenone, 3-fluoro-4'-(methylthio)benzophenone. This ketone is a versatile intermediate. Benzophenones are widely used in photochemistry and as photoinitiators. The presence of the fluorine and methylthio groups can modulate the photochemical properties of the resulting benzophenone.

Furthermore, the oxidation of the methylthio group to a sulfoxide or sulfone introduces new functional handles and changes the electronic nature of the molecule. For instance, a benzylic sulfoxide can participate in Pummerer-type rearrangements to introduce further functionality. The bioactivation of benzylic alcohols can also occur through sulfo-conjugation, forming reactive sulfuric acid esters, though this is more relevant in a biological context. nih.gov

Mechanistic Insights into its Role as a Key Synthetic Building Block

Detailed mechanistic studies on the specific reactions of this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of its constituent functional groups, several mechanistic pathways can be inferred, highlighting its potential as a versatile synthetic building block.

Conversely, the methylthio group on the other phenyl ring is an electron-donating group, which helps to stabilize the carbocation. The interplay of these opposing electronic effects from the fluoro and methylthio substituents makes this compound an interesting subject for mechanistic studies in carbocation chemistry.

Table 1: Potential Reactions and Mechanistic Considerations

| Reaction Type | Reagents & Conditions | Mechanistic Role of this compound |

| Oxidation | PCC, PDC, Swern, or Dess-Martin periodinane | The benzhydrol moiety acts as the substrate for oxidation to the corresponding 3-fluoro-4'-(methylthio)benzophenone. The reaction proceeds via standard mechanisms for alcohol oxidation. |

| Nucleophilic Substitution (SN1) | Strong acids (e.g., HBr, HI) | The hydroxyl group is protonated and leaves as water, forming a secondary benzylic carbocation. The nucleophile then attacks the carbocation. The electronic effects of the fluoro and methylthio groups influence carbocation stability and reactivity. |

| Friedel-Crafts Alkylation | Aromatic compounds in the presence of a Lewis acid | The benzhydrol can be activated by a Lewis acid to form a carbocation, which then acts as an electrophile to alkylate another aromatic ring. The substitution pattern on the product would be influenced by the directing effects of the substituents on the reacting aromatic compound. |

| Elimination (Dehydration) | Strong acids with heat | Protonation of the hydroxyl group followed by elimination of water leads to the formation of a substituted stilbene (B7821643) derivative. The regioselectivity of the double bond formation would be of mechanistic interest. |

The sulfur atom of the methylthio group also presents opportunities for selective transformations. It can be oxidized to a sulfoxide or a sulfone, which dramatically alters the electronic nature of the substituent from electron-donating to strongly electron-withdrawing. This can have a profound impact on the reactivity of the phenyl ring in subsequent electrophilic aromatic substitution reactions.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

Future research will likely focus on leveraging the unique electronic properties of 3-Fluoro-4'-(methylthio)benzhydrol for novel catalytic transformations. The presence of a fluorine atom and a methylthio group offers opportunities for regioselective and stereoselective reactions that are not readily achievable with unsubstituted benzhydrol.

Key research directions include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound and its derivatives is a significant area of interest. This would allow for the production of single-enantiomer compounds, which is crucial for various applications. Research in this area could explore the use of transition metal catalysts with chiral ligands.

Cross-Coupling Reactions: The fluoro and methylthio groups can be targeted in various cross-coupling reactions to introduce new functional groups. For instance, the methylthio group could be a handle for nickel- or palladium-catalyzed couplings, while the C-F bond could be activated under specific conditions.

Oxidation and Reduction Reactions: Investigations into selective oxidation of the methylthio group to sulfoxide (B87167) or sulfone moieties could yield derivatives with altered electronic and steric properties. Conversely, controlled reduction of the benzhydrol hydroxyl group can lead to the corresponding diarylmethane. Studies on the oxidation of substituted benzhydrols have shown that the reaction proceeds through the formation of a complex with the oxidizing agent, followed by a rate-determining step involving the fission of the α-C-H bond .